

An In-Depth Technical Guide to 3-Phenylethynyl-benzaldehyde (CAS: 115021-39-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylethynyl-benzaldehyde

Cat. No.: B049416

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Phenylethynyl-benzaldehyde**, a valuable intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, and its current and potential applications.

Core Physicochemical and Spectroscopic Data

3-Phenylethynyl-benzaldehyde is a solid organic compound with the molecular formula $C_{15}H_{10}O$.^[1] The key physicochemical and spectroscopic properties are summarized in the tables below. While specific spectroscopic data for the 3-isomer is not readily available in the public domain, data for the isomeric 4-Phenylethynyl-benzaldehyde is provided for comparative purposes.

Table 1: Physicochemical Properties of **3-Phenylethynyl-benzaldehyde**

Property	Value	Reference
CAS Number	115021-39-1	[1]
Molecular Formula	C ₁₅ H ₁₀ O	[1]
Molecular Weight	206.24 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Table 2: Spectroscopic Data for 4-Phenylethynyl-benzaldehyde (for comparison)

Spectroscopic Data	Values	Reference
¹ H NMR (600 MHz, CDCl ₃)	δ = 10.04 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.2 Hz, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H) ppm	[2]
¹³ C NMR (151 MHz, CDCl ₃)	δ = 192.18, 192.17, 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24, 94.21, 89.27 ppm	[2]
IR (KBr, cm ⁻¹)	3055, 2883, 2216, 1765, 1613, 1496, 1444, 1371, 1256, 1161, 1065, 1030, 925, 879, 836, 769, 690, 639, 561, 517	[3]
HRMS (ESI)	calcd for C ₁₅ H ₁₁ O ⁺ (M+H) ⁺ , 207.0732, found: 207.0832	[2]

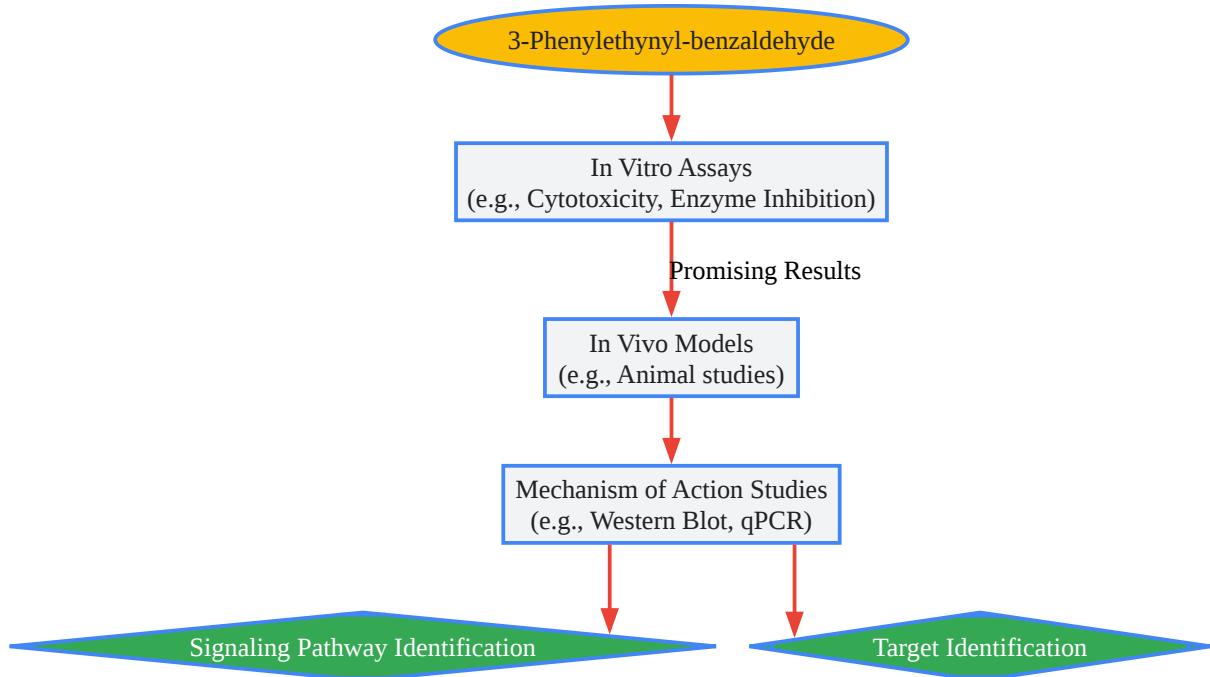
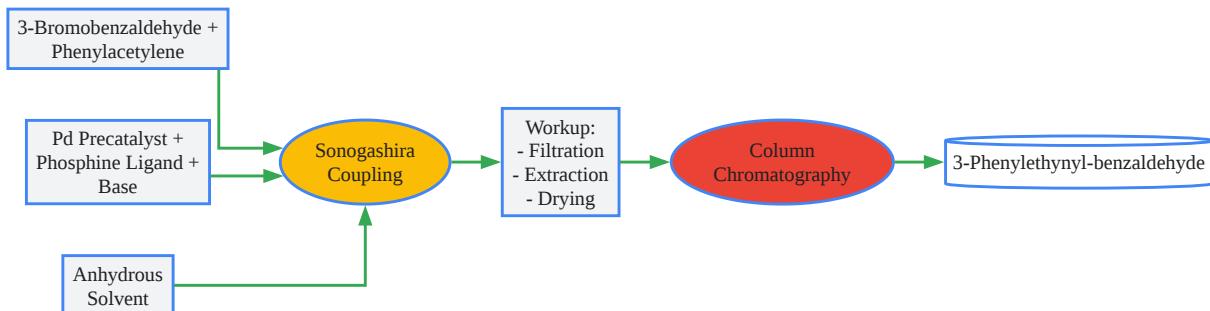
Synthesis Protocol: Sonogashira Coupling

The primary method for synthesizing **3-Phenylethynyl-benzaldehyde** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon

bond between a terminal alkyne (phenylacetylene) and an aryl halide (3-bromobenzaldehyde or 3-iodobenzaldehyde).[4] Below is a detailed experimental protocol adapted from a general method for copper-free Sonogashira couplings.[2]

Experimental Protocol: Synthesis of **3-Phenylethynyl-benzaldehyde**

Materials:



- 3-Bromobenzaldehyde (1 equivalent)
- Phenylacetylene (1.2 equivalents)
- Palladium Precatalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%)
- Phosphine Ligand (e.g., $\text{P}(\text{t-Bu})_3$, 2-10 mol%)
- Base (e.g., Cs_2CO_3 , 2 equivalents)
- Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)

Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
- Add the anhydrous, degassed solvent to the flask.
- Add 3-bromobenzaldehyde to the reaction mixture.
- Finally, add phenylacetylene dropwise to the stirred solution.
- The reaction mixture is then heated to a specified temperature (typically between room temperature and 100 °C) and stirred for a period of time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

- The mixture is then filtered through a pad of celite to remove the catalyst and any inorganic salts.
- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure **3-Phenylethynyl-benzaldehyde**.

Workflow for Sonogashira Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylethynyl-Benzaldehyde [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Phenylethynyl-benzaldehyde (CAS: 115021-39-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049416#3-phenylethynyl-benzaldehyde-cas-number-115021-39-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com